
2-Ethoxy-5-phenyl-2H-1,3,4,2-dioxazaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-5-phenyl-2H-1,3,4,2-dioxazaphosphole is a heterocyclic compound that contains phosphorus, nitrogen, and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-phenyl-2H-1,3,4,2-dioxazaphosphole typically involves the reaction of phenylphosphonic dichloride with ethoxyamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-phenyl-2H-1,3,4,2-dioxazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted dioxazaphosphole derivatives.
Scientific Research Applications
2-Ethoxy-5-phenyl-2H-1,3,4,2-dioxazaphosphole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-phenyl-2H-1,3,4,2-dioxazaphosphole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-5-phenyl-2H-1,3,4-oxadiazaphosphole: Similar structure but with different heteroatoms.
2-Ethoxy-5-phenyl-2H-1,3,4-thiadiazaphosphole: Contains sulfur instead of oxygen.
2-Ethoxy-5-phenyl-2H-1,3,4-triazaphosphole: Contains an additional nitrogen atom.
Uniqueness
2-Ethoxy-5-phenyl-2H-1,3,4,2-dioxazaphosphole is unique due to its specific combination of heteroatoms (phosphorus, nitrogen, and oxygen) within the ring structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
105937-41-5 |
|---|---|
Molecular Formula |
C9H10NO3P |
Molecular Weight |
211.15 g/mol |
IUPAC Name |
2-ethoxy-5-phenyl-1,3,4,2-dioxazaphosphole |
InChI |
InChI=1S/C9H10NO3P/c1-2-11-14-12-9(10-13-14)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
XAGFTITUDWLBOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1OC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)
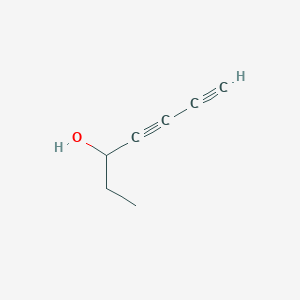
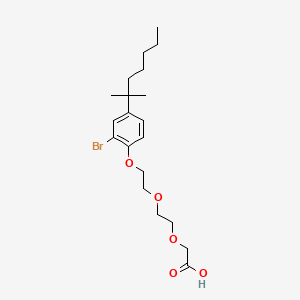
![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)
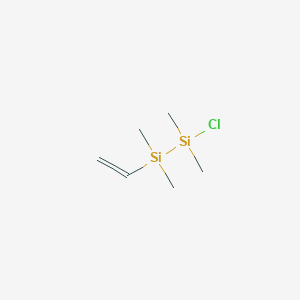
![Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14330760.png)

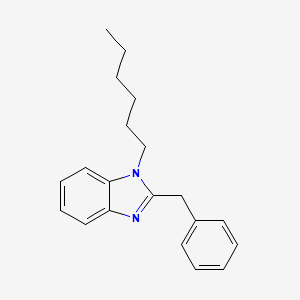
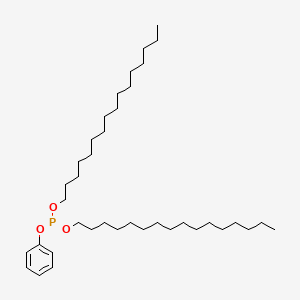

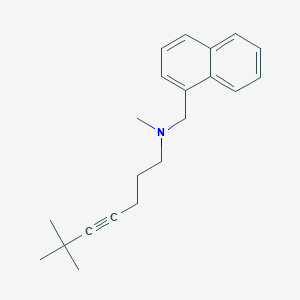
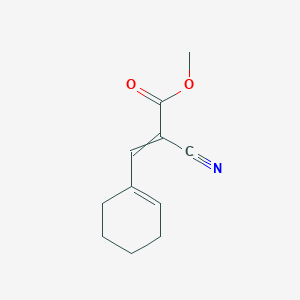

![2-[(4-Octylphenyl)sulfamoyl]benzoic acid](/img/structure/B14330805.png)
